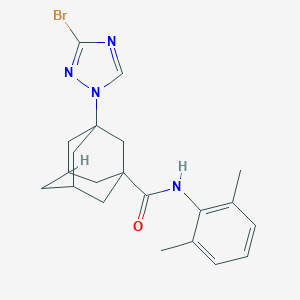
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in medicine.
科学的研究の応用
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). Additionally, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound targets specific enzymes and proteins involved in these processes, leading to the inhibition of viral replication and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide include the inhibition of viral replication and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the advantages of using 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide in lab experiments is its broad-spectrum antiviral activity, which makes it a potential candidate for the development of new antiviral drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide. One potential direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on the potential anti-cancer properties of this compound, as well as its immunomodulatory effects. Finally, research could be conducted on improving the solubility of this compound to make it more suitable for in vivo administration.
Conclusion:
In conclusion, 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide is a compound with significant potential for use in medicine. Its broad-spectrum antiviral activity and potential anti-cancer properties make it a promising candidate for further research and development. However, its low solubility in water presents a challenge for in vivo administration. Further research is needed to fully explore the potential applications of this compound.
合成法
The synthesis method of 3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide involves the reaction of 1-adamantylamine with 3-bromo-1H-1,2,4-triazole-5-amine in the presence of a coupling agent, followed by the addition of 2,6-dimethylphenyl isocyanate. This reaction results in the formation of the desired compound.
特性
製品名 |
3-(3-bromo-1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C21H25BrN4O |
分子量 |
429.4 g/mol |
IUPAC名 |
3-(3-bromo-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25BrN4O/c1-13-4-3-5-14(2)17(13)24-18(27)20-7-15-6-16(8-20)10-21(9-15,11-20)26-12-23-19(22)25-26/h3-5,12,15-16H,6-11H2,1-2H3,(H,24,27) |
InChIキー |
JZFYPXAMGCNZCZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,5-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213861.png)

![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)

![4-chloro-1,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213872.png)

![2,4-dichloro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B213878.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213880.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B213882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)